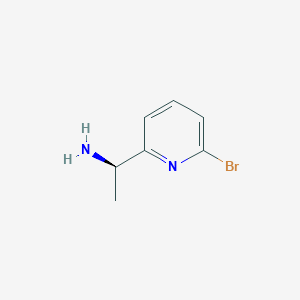

(R)-1-(6-Bromopyridin-2-yl)ethanamine

説明

Structure

3D Structure

特性

IUPAC Name |

(1R)-1-(6-bromopyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMOBBCPDRYXDX-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 1 6 Bromopyridin 2 Yl Ethanamine

Enantioselective Catalytic Synthesis

Enantioselective catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral amines. This method typically involves the reduction of a prochiral ketone or imine precursor using hydrogen gas in the presence of a transition metal complex bearing a chiral ligand. For the synthesis of (R)-1-(6-bromopyridin-2-yl)ethanamine, the precursor would be 2-acetyl-6-bromopyridine (B57736) or the corresponding N-unsubstituted ketimine.

The process involves the coordination of the substrate to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen. The choice of metal (commonly rhodium, ruthenium, or iridium) and the design of the chiral ligand are critical for achieving high enantioselectivity and conversion.

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation

| Catalyst Type | Chiral Ligand Example | Target Substrate | Expected Outcome |

|---|---|---|---|

| Ruthenium-based | (R)-BINAP | 2-Acetyl-6-bromopyridine | High enantiomeric excess (ee) of the corresponding alcohol, which can be converted to the amine. |

| Iridium-based | (R,R)-f-spiroPhos | N-Aryl imine of 2-acetyl-6-bromopyridine | High yield and excellent ee for the protected amine. |

This table is illustrative and based on established principles of asymmetric hydrogenation.

Direct asymmetric reductive amination (DARA) is a highly atom-economical one-pot process that converts a ketone directly into a chiral amine. This reaction combines 2-acetyl-6-bromopyridine with an ammonia (B1221849) source and a reducing agent in the presence of a chiral catalyst. The reaction proceeds through the in-situ formation of an imine, which is then immediately and enantioselectively reduced by the same catalytic system.

This approach avoids the isolation of potentially unstable imine intermediates. Successful DARA reactions often rely on catalysts that can effectively activate both the ketone for imination and the resulting imine for hydrogenation. Reductants such as H₂ or transfer hydrogenation reagents like formic acid or 2-propanol are commonly used. nih.gov

Table 2: Key Parameters in Direct Asymmetric Reductive Amination

| Parameter | Options | Influence on Reaction |

|---|---|---|

| Catalyst | Ir, Rh, Ru, or Fe complexes with chiral ligands | Determines enantioselectivity and turnover number. |

| Amine Source | Ammonia, ammonium (B1175870) salts (e.g., NH₄OAc, NH₄Cl) | Provides the nitrogen atom for the final amine product. |

| Reducing Agent | H₂, Formic Acid/Triethylamine, Picoline-borane nih.gov | Effects the reduction of the imine intermediate. |

| Solvent | Alcohols (e.g., MeOH, EtOH), Dichloromethane (DCM) | Can influence catalyst activity and solubility of reagents. |

This table outlines the general components for a DARA reaction applied to the specified substrate.

Biocatalysis has emerged as a sustainable and highly selective method for producing chiral amines. Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. To produce this compound, an (R)-selective transaminase can be employed.

In this process, 2-acetyl-6-bromopyridine is incubated with a suitable (R)-selective TA and a stoichiometric amount of an amine donor, such as (R)-α-methylbenzylamine or isopropylamine. The reaction is typically conducted in an aqueous buffer system under mild temperature and pH conditions, leading to exceptionally high enantiomeric purity. The equilibrium can be shifted towards the product side by using a high concentration of the amine donor or by removing the ketone byproduct.

Table 3: Components of a Biocatalytic Transamination Reaction

| Component | Example | Role |

|---|---|---|

| Enzyme | (R)-selective Transaminase (e.g., from Aspergillus terreus) | Chiral catalyst providing near-perfect enantioselectivity. |

| Substrate | 2-Acetyl-6-bromopyridine | The ketone acceptor to be aminated. |

| Amine Donor | Isopropylamine | Provides the amino group and acts as the reducing equivalent. |

| Cofactor | Pyridoxal (B1214274) 5'-phosphate (PLP) | Essential for the catalytic activity of the transaminase. |

| Byproduct | Acetone (B3395972) (when using Isopropylamine) | Must be considered for equilibrium management. |

This table describes a typical setup for the biocatalytic synthesis of the target amine.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

This strategy involves covalently attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

The use of chiral N-sulfinyl imines (sulfinimines) is a reliable and well-established method for the asymmetric synthesis of chiral amines. uea.ac.uk The synthesis begins with the condensation of the ketone, 2-acetyl-6-bromopyridine, with an enantiopure sulfinamide, typically (R)- or (S)-tert-butanesulfinamide. This reaction, often catalyzed by a mild Lewis acid like titanium(IV) ethoxide, produces a chiral N-tert-butanesulfinyl imine intermediate. youtube.com

The sulfinyl group then directs the stereoselective addition of a hydride reagent (e.g., from sodium borohydride) to the C=N double bond. For the synthesis of the (R)-amine, the (R)-sulfinamide is typically used, which directs the hydride attack to form the (R,R)-diastereomer with high selectivity. The final step is the removal of the sulfinyl auxiliary under acidic conditions (e.g., with HCl in a solvent like dioxane or methanol) to yield the desired (R)-amine hydrochloride salt. youtube.com

Table 4: Synthesis via Sulfinimine Intermediate

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Condensation | 2-Acetyl-6-bromopyridine, (R)-tert-butanesulfinamide, Ti(OEt)₄ | (R,E)-N-(1-(6-bromopyridin-2-yl)ethylidene)-2-methylpropane-2-sulfinamide | Formation of the chiral sulfinimine. youtube.com |

| 2. Reduction | NaBH₄, THF | (R)-N-((R)-1-(6-bromopyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide | Diastereoselective reduction of the imine. |

| 3. Cleavage | HCl in Dioxane or Methanol | this compound hydrochloride | Removal of the chiral auxiliary to release the target amine. youtube.com |

This table details the synthetic sequence using a chiral sulfinamide auxiliary.

Beyond sulfinimines, other chiral auxiliaries can be employed to control stereochemistry. These auxiliaries are temporarily incorporated into the molecule to guide transformations. sigmaaldrich.com Examples include oxazolidinones and pseudoephedrine derivatives. wikipedia.orgnih.gov

For instance, a strategy could involve derivatizing a related precursor with a chiral auxiliary like pseudoephedrine to form a chiral amide. harvard.edu Subsequent chemical manipulations would be directed by the stereocenter(s) on the auxiliary. After the new stereocenter corresponding to the (R)-amine is installed, the auxiliary is removed. While versatile, these multi-step sequences can be longer than catalytic approaches. The choice of auxiliary depends on its ability to enforce a specific conformation that leads to high diastereoselectivity in the key bond-forming step.

Table 5: Common Classes of Chiral Auxiliaries

| Chiral Auxiliary Class | Example | Attachment Point | Key Transformation |

|---|---|---|---|

| Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Attached to a carboxylic acid precursor. | Diastereoselective alkylation or aldol (B89426) reactions. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | (1S,2S)-(+)-Pseudoephedrine | Forms an amide with a carboxylic acid. | Diastereoselective alkylation of the enolate. nih.govharvard.edu |

| Camphorsultam | (1S)-(+)-Camphor-10-sulfonic acid derived sultams | Forms an N-acyl derivative. | Controls stereochemistry in various reactions including Michael additions and alkylations. |

| BINOL | (R)-1,1'-Bi-2-naphthol | Used as a chiral ligand or derivatizing agent. | Asymmetric reductions, Diels-Alder reactions. wikipedia.org |

This table provides examples of general chiral auxiliaries and their applications in asymmetric synthesis.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis has emerged as a powerful tool for the production of enantiomerically pure amines, offering high selectivity under mild reaction conditions. cas.cz The primary approach for synthesizing this compound via this methodology involves the asymmetric amination of the prochiral ketone, 1-(6-bromopyridin-2-yl)ethanone, using an (R)-selective ω-transaminase (ω-TA). guidechem.comnih.gov

The core of this process is the enzymatic transfer of an amino group from a suitable donor, such as D-alanine or isopropylamine, to the ketone substrate. nih.govsci-hub.se (R)-selective transaminases, often sourced from microorganisms like Aspergillus terreus or engineered variants from Arthrobacter sp., are crucial for achieving the desired stereochemistry. sci-hub.senih.govresearchgate.net While a specific transaminase has not been exclusively documented for 1-(6-bromopyridin-2-yl)ethanone in the reviewed literature, the successful application of (R)-selective ω-TAs on structurally similar halo-substituted acetophenones suggests a high probability of success. guidechem.com The reaction equilibrium can be shifted towards the product amine by using an excess of the amine donor or by removing the ketone co-product. bohrium.com

A representative chemoenzymatic route is outlined below:

Reaction Scheme:

The precursor, 1-(6-bromopyridin-2-yl)ethanone, is commercially available or can be synthesized from 2-acetylpyridine. nih.govmolport.combldpharm.com The selection of the specific (R)-selective ω-transaminase and the optimization of reaction conditions, such as pH, temperature, and co-solvent, are critical for maximizing the yield and enantiomeric excess of the final product.

Synthetic Routes from Related Pyridine (B92270) Derivatives

A versatile approach to this compound begins with the selective functionalization of 2,6-dibromopyridine (B144722). researchgate.netresearchgate.net This strategy relies on the differential reactivity of the two bromine atoms on the pyridine ring, allowing for a stepwise introduction of the required substituents.

The initial key step is a selective mono-amination reaction. A study by Wang et al. demonstrated a practical and efficient copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine and various amines. researchgate.netresearchgate.net By employing a copper(I) iodide (CuI) catalyst in combination with a 1,2-ethanediamine-derived ligand, a single amino group can be introduced with high selectivity, leaving the second bromine atom intact for further functionalization. This method provides a reliable route to 2-amino-6-bromopyridine (B113427) derivatives. researchgate.netresearchgate.netgeorgiasouthern.edu

Following the selective amination, the ethylamine (B1201723) side chain must be introduced at the 2-position. This can be achieved through a multi-step sequence, which may involve:

Conversion of the introduced amino group to a different functional group that can direct the subsequent reactions.

Introduction of an acetyl group at the 2-position, followed by asymmetric reduction or reductive amination.

A potential synthetic sequence is depicted below:

Reaction Scheme:

This represents a generalized pathway, and the specific reagents and conditions for each step would need to be optimized.

The synthesis of this compound can also be approached by first synthesizing the racemic amine and then resolving the enantiomers, or by optimizing a direct asymmetric synthesis. A common route involves the bromination of a suitable pyridine precursor followed by the introduction of the ethylamine group.

A key intermediate in this pathway is 1-(6-bromopyridin-2-yl)ethanone. nih.govmolport.com This can be prepared by the bromination of 2-acetylpyridine. The optimization of this bromination step is crucial to ensure high yield and regioselectivity. Various brominating agents can be employed, such as N-Bromosuccinimide (NBS) or bromine in the presence of a catalyst.

Once 1-(6-bromopyridin-2-yl)ethanone is obtained, the amine can be introduced via several methods. One common laboratory-scale method is reductive amination. This involves the reaction of the ketone with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). For an enantioselective synthesis, a chiral reducing agent or a chiral auxiliary can be employed.

Alternatively, the ketone can be converted to an oxime, which is then reduced to the primary amine. The optimization of these amination sequences focuses on maximizing the yield and, in the case of asymmetric synthesis, the enantiomeric excess.

Optimization of Reaction Parameters for Enantiopurity and Yield

In the asymmetric synthesis of this compound, particularly through the reduction of 1-(6-bromopyridin-2-yl)ethanone, the choice of catalyst and chiral ligand is paramount. Transition metal-catalyzed asymmetric hydrogenation is a powerful technique for this transformation. Catalysts are typically composed of a precious metal, such as rhodium or ruthenium, complexed with a chiral phosphine (B1218219) ligand.

The design of the chiral ligand is critical for achieving high enantioselectivity. Bidentate phosphine ligands, such as those based on the BINAP or DuPhos frameworks, have been successfully employed in the asymmetric hydrogenation of various ketones. The steric and electronic properties of the ligand create a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol, which can then be converted to the amine. For direct reductive amination, chiral iridium or rhodium complexes with specific ligands have shown promise.

The following table summarizes the influence of catalyst and ligand design on similar asymmetric reactions:

| Catalyst/Ligand System | Reaction Type | Typical Enantiomeric Excess (e.e.) | Reference |

| Ru-BINAP | Asymmetric Hydrogenation of Ketones | >95% | General Knowledge |

| Rh-DuPhos | Asymmetric Hydrogenation of Ketones | >95% | General Knowledge |

| Ir/f-binaphane | Asymmetric Hydrogenation of Imines | Good to Excellent | General Knowledge |

| CuI / Diamine Ligand | Selective C-N Coupling | High Selectivity for Mono-amination | researchgate.netresearchgate.net |

The choice of solvent can significantly impact the efficiency and enantioselectivity of both chemical and enzymatic synthetic routes. In chemoenzymatic reactions using transaminases, the solvent must be compatible with the enzyme's activity and stability. Often, aqueous buffers are used, sometimes with a co-solvent like dimethyl sulfoxide (B87167) (DMSO) to improve the solubility of the substrate. sci-hub.se The concentration of the organic co-solvent is a critical parameter to optimize, as high concentrations can lead to enzyme denaturation.

In transition metal-catalyzed hydrogenations, the solvent can influence the solubility of the catalyst and substrate, as well as the rate and selectivity of the reaction. Common solvents include methanol, ethanol, and dichloromethane. The polarity and coordinating ability of the solvent can affect the catalyst's activity and the stereochemical outcome of the reaction.

The table below illustrates the effect of solvents in similar transformations:

| Reaction Type | Solvent | Effect on Reaction | Reference |

| Enzymatic Transamination | Aqueous Buffer/DMSO | Enzyme activity and substrate solubility | sci-hub.se |

| Asymmetric Hydrogenation | Methanol, Ethanol | Catalyst solubility and reaction rate | General Knowledge |

| Copper-catalyzed C-N Coupling | DMSO | High selectivity and good yields | researchgate.netresearchgate.net |

Mechanistic Investigations of Synthetic Pathways

Elucidation of Stereocontrol Mechanisms in Asymmetric Reactions

The synthesis of the (R)-enantiomer of 1-(6-Bromopyridin-2-yl)ethanamine necessitates the use of asymmetric reactions that can effectively control the stereochemical outcome. Transition metal-catalyzed asymmetric hydrogenation of a corresponding imine precursor, N-(1-(6-bromopyridin-2-yl)ethylidene)amine, is a prevalent strategy. nih.govnih.govacs.org The stereocontrol in these reactions is governed by the interaction between the substrate, the chiral catalyst, and the hydrogenation agent.

The chiral environment is typically established by a transition metal complex bearing a chiral ligand. These ligands, often phosphorus-based compounds like phosphino-oxazolines or P-stereogenic phosphines, create a three-dimensional pocket around the metal center. nih.govacs.org The substrate coordinates to the metal, and the facial selectivity of the hydride attack on the C=N double bond is directed by the steric and electronic properties of the chiral ligand. Non-covalent interactions, such as hydrogen bonding and electrostatic interactions between the catalyst and the substrate, play a crucial role in stabilizing the favored transition state that leads to the (R)-product. acs.org

For instance, in a proline-catalyzed asymmetric reaction, the formation of an enamine intermediate and its subsequent reaction is directed by the stereochemistry of the proline catalyst. youtube.com The catalyst and the reactants form a well-defined transition state, often a bicyclic system, which shields one face of the prochiral center, leading to a high degree of enantioselectivity. youtube.com

Role of Transition States in Enantioselectivity

The enantioselectivity of an asymmetric reaction is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers. acs.org The larger the energy difference (ΔΔG‡), the higher the enantiomeric excess (ee) of the desired product. Computational studies and transition state models are instrumental in understanding the origin of this selectivity. acs.org

In the context of the asymmetric hydrogenation of an imine precursor to (R)-1-(6-Bromopyridin-2-yl)ethanamine, the transition state involves the coordinated substrate, the metal center, the chiral ligand, and the incoming hydride. The geometry of this complex is finely tuned to minimize steric clashes and maximize stabilizing interactions for one diastereomeric pathway over the other. For example, a widely accepted model for iridium-catalyzed imine hydrogenation with phosphino-oxazoline ligands suggests a specific orientation of the imine substrate where one face is sterically hindered by a bulky group on the ligand, leaving the other face accessible for hydrogenation. nih.gov

The table below illustrates hypothetical enantiomeric excesses achieved based on calculated energy differences between transition states for similar reactions.

| Catalyst System | ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (ee) |

| [Ir(COD)(P,N-Ligand)]BF4 | 1.5 | 90% |

| [Ru(BINAP)(diamine)]Cl2 | 2.1 | 98% |

| Proline | 1.2 | 85% |

This table is illustrative and based on typical values found in asymmetric catalysis literature; it does not represent experimentally determined values for the specific synthesis of this compound.

Kinetic Studies of Key Synthetic Steps

A plausible catalytic cycle for the amination of a related compound, cycloalkenyl nonaflates, involves the reduction of a palladium(II) species to a palladium(0) catalyst, followed by oxidative addition, coordination of the amine, deprotonation, and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net While not a direct kinetic study of the target molecule's synthesis, this provides a framework for understanding the key steps that could be kinetically relevant.

Kinetic data often reveals the order of the reaction with respect to each component, which can support or refute a proposed mechanistic pathway. For example, a first-order dependence on both the substrate and the catalyst concentration would be consistent with a mechanism where the formation of the catalyst-substrate complex is a key step.

Characterization of Reactive Intermediates in Research Contexts

The direct observation and characterization of reactive intermediates are crucial for confirming a proposed reaction mechanism. In the synthesis of substituted pyridines, various reactive intermediates have been proposed and, in some cases, characterized. nih.gov

One relevant class of intermediates in pyridine (B92270) chemistry is the Zincke imine. nih.gov These are acyclic species formed by the ring-opening of pyridinium (B92312) salts upon reaction with amines. While not directly involved in the asymmetric hydrogenation step, the synthesis of the bromopyridine precursor could potentially involve such intermediates during functionalization reactions. nih.gov Spectroscopic techniques like NMR can be used to detect and characterize these transient species. nih.gov

In the context of transition metal-catalyzed reactions, the key reactive intermediates are the various metal complexes formed throughout the catalytic cycle. These can include the initial catalyst-substrate complex, the metal-hydride species, and the intermediate containing the newly formed C-H bond before product release. Techniques such as in-situ IR and NMR spectroscopy, as well as mass spectrometry, can be employed to probe the nature of these intermediates. For example, the synthesis of 2-bromo-6-hydroxymethylpyridine, a related structure, involves a 2-bromo-6-magnesiopyridine intermediate formed using a Turbo Grignard reagent, which can be inferred through the reaction products. mdpi.com

Derivatization Strategies and Analogue Development

Functionalization at the Amine Nitrogen

The primary amine group is a versatile functional handle for introducing a wide array of substituents, thereby modulating the steric and electronic properties of the parent molecule.

Synthesis of Chiral Amides and Sulfonamides

The nucleophilic amine readily undergoes acylation and sulfonylation to yield corresponding chiral amides and sulfonamides. These reactions are fundamental for exploring structure-activity relationships (SAR) by introducing diverse functional groups. The synthesis of amides can be achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids using standard coupling agents. Similarly, sulfonamides are prepared through the reaction with sulfonyl chlorides, typically in the presence of a non-nucleophilic base. The choice of the substituent on the acyl or sulfonyl group is a key determinant of the resulting analogue's properties.

| Reagent Category | Resulting Functional Group | General Reaction |

| Acyl Halides (e.g., R-COCl) | Amide | Forms a stable amide bond. |

| Carboxylic Anhydrides (e.g., (RCO)₂O) | Amide | Another effective method for amide formation. |

| Carboxylic Acids (R-COOH) + Coupling Agents | Amide | Requires activation of the carboxylic acid. |

| Sulfonyl Halides (e.g., R-SO₂Cl) | Sulfonamide | Creates a robust sulfonamide linkage. |

N-Alkylation and N-Arylation for Ligand Scaffold Generation

Further diversification of the scaffold can be achieved through N-alkylation and N-arylation, generating secondary and tertiary amines that can serve as precursors for more complex ligands. N-alkylation can be performed via reductive amination with aldehydes or ketones, or through nucleophilic substitution with alkyl halides. N-arylation, often accomplished through palladium-catalyzed methods like the Buchwald-Hartwig amination, allows for the introduction of various aryl and heteroaryl moieties. These transformations are instrumental in building bidentate and tridentate ligand frameworks for coordination chemistry and asymmetric catalysis.

Transformations at the Bromine Position

The bromine atom on the pyridine (B92270) ring serves as a linchpin for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the accessible chemical space.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and are well-suited for modifying the 6-bromo-2-pyridyl moiety.

Suzuki Coupling: This reaction pairs the bromopyridine with an organoboron reagent, such as a boronic acid or ester, to form biaryl compounds. It is a highly versatile and widely used method for introducing new aryl or heteroaryl substituents.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method is the premier technique for synthesizing aryl-alkyne structures.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with the bromopyridine under palladium or nickel catalysis. This reaction is noted for its high functional group tolerance and broad substrate scope.

| Cross-Coupling Reaction | Key Reagent | Bond Formed |

| Suzuki | Boronic Acid/Ester | C(sp²) - C(sp²) |

| Sonogashira | Terminal Alkyne | C(sp²) - C(sp) |

| Negishi | Organozinc Halide | C(sp²) - C(sp³), C(sp²), or C(sp) |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

While palladium-catalyzed reactions are generally favored, nucleophilic aromatic substitution (SNAr) can also be employed to displace the bromine atom. For an SNAr reaction to proceed efficiently on the electron-rich pyridine ring, the ring often requires activation by strongly electron-withdrawing groups, or the reaction may necessitate elevated temperatures and pressures. This pathway allows for the introduction of a range of nucleophiles, including alkoxides, thiolates, and amines, directly at the 6-position of the pyridine ring.

Design and Synthesis of Advanced Pyridine Analogue Scaffolds

The chemical scaffold of (R)-1-(6-Bromopyridin-2-yl)ethanamine serves as a versatile and valuable starting point for the development of more complex and advanced pyridine-based structures. The presence of two key reactive sites—the bromo substituent on the pyridine ring and the primary amine on the ethylamine (B1201723) side chain—allows for a multitude of derivatization strategies. The bromine atom is particularly amenable to modern cross-coupling reactions, enabling the introduction of diverse substituents and the construction of novel carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.org This section explores the design and synthesis of advanced pyridine analogue scaffolds originating from this foundational compound.

One of the most powerful and widely used methods for elaborating on the 6-bromopyridine core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction provides a practical and efficient route for forming biaryl compounds by coupling the bromopyridine with various arylboronic acids. mdpi.comresearchgate.net The reaction is valued for its tolerance of a wide range of functional groups and generally provides good to moderate yields. mdpi.com The process typically involves a palladium catalyst, such as Palladium(IV) tetrakis(triphenylphosphine), a base like potassium phosphate, and a solvent system, often a mixture of 1,4-dioxane (B91453) and water. mdpi.com This strategy allows for the systematic introduction of a wide array of aryl and heteroaryl moieties at the 6-position of the pyridine ring, significantly expanding the structural diversity of the resulting analogues.

The development of these advanced scaffolds is crucial in medicinal chemistry, where the pyridine ring is a core component of many therapeutic agents. researchgate.net The ability to fuse the pyridine nucleus with other ring systems or attach it to larger molecular frameworks is a key strategy in the discovery of new drugs. researchgate.net

Table 1: Illustrative Suzuki Cross-Coupling Reactions for Advanced Scaffold Synthesis

This table outlines representative Suzuki cross-coupling reactions, demonstrating how various arylboronic acids can be coupled with a 6-bromopyridine substrate to generate advanced biaryl pyridine scaffolds. The conditions are based on established protocols for similar transformations. mdpi.com

| Starting Material | Coupling Partner (Arylboronic Acid) | Resulting Pyridine Scaffold | Catalyst / Base |

| This compound | Phenylboronic acid | (R)-1-(6-Phenylpyridin-2-yl)ethanamine | Pd(PPh₃)₄ / K₃PO₄ |

| This compound | 4-Methoxyphenylboronic acid | (R)-1-(6-(4-Methoxyphenyl)pyridin-2-yl)ethanamine | Pd(PPh₃)₄ / K₃PO₄ |

| This compound | Thiophene-2-boronic acid | (R)-1-(6-(Thiophen-2-yl)pyridin-2-yl)ethanamine | Pd(PPh₃)₄ / K₃PO₄ |

| This compound | Pyridine-3-boronic acid | (R)-1-(6-(Pyridin-3-yl)pyridin-2-yl)ethanamine | Pd(dppf)Cl₂ / K₃PO₄ |

Another advanced strategy involves using the inherent functionality of the aminopyridine core to build complex, multi-dentate ligands by attaching them to a central scaffolding molecule. This approach has been effectively used to create novel proligands for applications in coordination chemistry, such as the formation of extended metal atom chain complexes (EMACs). acs.orggeorgiasouthern.edu In a representative synthesis, an asymmetric aminopyridine, derived from a precursor like 2,6-dibromopyridine (B144722), is coupled to a scaffold such as tris(2-aminoethyl)amine (B1216632) (TREN). acs.orggeorgiasouthern.edu The primary amine on the this compound could similarly be used as a nucleophile to attach to an appropriate scaffold, although the bromine would likely be replaced or modified first to prevent unwanted side reactions, or the scaffolding reaction would be performed on an amino-analogue.

The synthesis of such scaffolded ligands creates a complex architecture where multiple pyridine units are held in a specific spatial arrangement by the central scaffold. This pre-organization is critical for coordinating with metal ions to form stable, well-defined complexes. georgiasouthern.edu

Table 2: Conceptual Synthesis of a Scaffolded Pyridine Analogue

This table illustrates a conceptual reaction pathway for attaching an aminopyridine derivative to a TREN scaffold, based on established synthetic methodologies for creating complex proligands. georgiasouthern.edu

| Pyridine Derivative | Scaffolding Molecule | Resulting Scaffolded Analogue | Reaction Type |

| (R)-1-(6-Aminopyridin-2-yl)ethanamine | Tris(2-chloroethyl)amine | N,N-Bis(2-((R)-1-(6-aminopyridin-2-yl)ethylamino)ethyl)-N-((R)-1-(6-aminopyridin-2-yl)ethyl)amine | Nucleophilic Substitution |

| This compound | Tris(2-aminoethyl)amine (TREN) | N,N,N-Tris(2-((R)-1-(6-bromopyridin-2-yl)ethylamino)ethyl)amine | Reductive Amination (conceptual) |

Furthermore, advanced scaffolds can be designed through the synthesis of fused heterocyclic systems. The strategic placement of functional groups on the pyridine ring and its side chains can enable intramolecular cyclization reactions to form bicyclic or polycyclic structures. For example, a common route to imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. google.com By analogy, one could envision modifying the this compound starting material—for instance, by converting the amine to a different functional group or by introducing a reactive partner at the 6-position via cross-coupling—to create a precursor for an intramolecular cyclization, leading to a novel, rigid, fused pyridine scaffold. The versatility of the pyridine nucleus allows for the construction of a wide range of fused systems, including pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, which are of significant interest in medicinal chemistry. nih.govresearchgate.net

Applications in Asymmetric Synthesis and Catalysis

As a Chiral Building Block in Stereoselective Total Synthesis

The inherent chirality of (R)-1-(6-Bromopyridin-2-yl)ethanamine allows it to serve as a scaffold for introducing stereocenters into larger molecules. This approach is fundamental in medicinal chemistry and natural product synthesis, where specific stereoisomers often exhibit desired biological activity.

The primary amine and the pyridine (B92270) nitrogen of this compound are key functional groups for the construction of fused heterocyclic systems. One prominent example is the synthesis of chiral imidazo[1,2-a]pyridines, a class of compounds recognized as a "privileged scaffold" in drug discovery due to their wide range of biological activities. rsc.org

The general synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone, followed by cyclization. researchgate.netorganic-chemistry.org By using this compound, a chiral center is directly incorporated into the final heterocyclic product. For instance, a common synthetic route involves the condensation of a 2-aminopyridine with a carbonyl compound, which can be followed by an intramolecular cyclization to form the fused bicyclic system. rsc.orgtci-thaijo.org

A specific application involves the synthesis of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids, which have been investigated as potential inhibitors of Rab Geranylgeranyl Transferase (RGGT), an enzyme implicated in certain cancers. nih.gov The synthesis starts with a substituted 2-aminopyridine, and the nature of the substituent at the C6 position—analogous to the bromine in the title compound—is crucial for the biological activity of the final product. nih.gov The use of this compound in such a sequence would yield an enantiomerically pure, functionalized imidazo[1,2-a]pyridine, with the bromine atom available for further cross-coupling reactions to introduce additional diversity.

Table 1: Representative Synthesis of Imidazo[1,2-a]pyridines

| Starting Material | Reagent | Product Class | Potential Application |

|---|---|---|---|

| 2-Aminopyridine | α-Haloketone | Imidazo[1,2-a]pyridine | Medicinal Chemistry |

| 5-Substituted-2-aminopyridine | α-Amino Carbonyl | 3-Amino-6-substituted-imidazo[1,2-a]pyridine | Drug Discovery |

Chiral amines are frequently employed as chiral auxiliaries to control the stereochemical outcome of reactions that form new carbon-carbon bonds. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction to form a single diastereomer of the product. sigmaaldrich.com After the reaction, the auxiliary can be removed and often recycled.

While specific literature detailing the use of this compound as a chiral auxiliary is not extensive, its structure is well-suited for such applications. The amine can be converted into an imine or an amide, which then directs the stereoselective addition of nucleophiles to the α-carbon. For example, in the diastereoselective alkylation of enolates, the chiral amine auxiliary can effectively shield one face of the molecule, forcing the incoming electrophile to attack from the less hindered side. This strategy is a cornerstone of asymmetric synthesis for creating enantiomerically pure carboxylic acids, aldehydes, and ketones. nih.gov

The general principle involves the formation of a chiral enamine or imine from the chiral amine and a carbonyl compound. Subsequent reaction with a carbon electrophile, such as an alkyl halide or an α,β-unsaturated system in a Michael addition, proceeds with high diastereoselectivity. nih.gov The resulting product can then be hydrolyzed to release the chiral auxiliary and reveal the enantiomerically enriched product. Given the success of other chiral amines in this role, this compound represents a promising candidate for development in this area.

Precursor for Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

Perhaps the most significant application of this compound is as a starting material for the synthesis of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that enables the catalysis of reactions with high enantioselectivity.

Pyridine-bis(oxazoline), or PyBOX, ligands are a highly successful class of C₂-symmetric tridentate ligands used in a vast array of asymmetric catalytic reactions. researchgate.net However, this compound is structurally better suited as a precursor for bidentate pyridine-oxazoline (Pyrox) ligands. These N,N-ligands are also highly effective in catalysis and possess a "push-pull" electronic effect due to the different electronic properties of the pyridine and oxazoline (B21484) rings.

The synthesis of a Pyrox ligand from this compound would typically involve two key steps:

Reduction of the amine to an amino alcohol: The chiral amine is first converted to the corresponding chiral amino alcohol, (R)-2-amino-1-(6-bromopyridin-2-yl)ethanol, without disturbing the stereocenter.

Cyclization to form the oxazoline ring: The resulting amino alcohol is then condensed with a suitable electrophile, such as a nitrile under Lewis acid catalysis or an acyl chloride followed by cyclization, to form the oxazoline ring.

The bromine atom at the C6 position remains intact throughout this process, providing a valuable site for post-synthetic modification. This allows for the tuning of the ligand's steric and electronic properties or for its immobilization on a solid support.

Chiral phosphine (B1218219) ligands are among the most important and widely used ligands in asymmetric catalysis, particularly for hydrogenation and cross-coupling reactions. nih.govtcichemicals.com this compound can serve as a precursor to novel P,N-ligands, where both a phosphorus and a nitrogen atom coordinate to the metal center.

Several synthetic strategies can be envisioned:

Phosphination at the Bromine Position: The bromine atom can be substituted with a phosphine group (e.g., -PPh₂) via a palladium- or nickel-catalyzed cross-coupling reaction. This would generate a chiral aminophosphine (B1255530) ligand where the stereocenter is retained in the ethylamine (B1201723) side chain.

N-Phosphination: The primary amine can be reacted with a chlorophosphine (e.g., ClPPh₂) to form a new P-N bond, yielding a chiral phosphinamine ligand.

Combined Approach: A combination of these methods could lead to more complex ligand architectures.

These P,N-ligands are of great interest because the different electronic nature of the phosphorus (soft) and nitrogen (hard) donor atoms can lead to unique reactivity and selectivity in catalysis. enamine.net

Beyond Pyrox and phosphine ligands, the chiral amine framework can be elaborated into other multidentate ligand systems. The synthesis of ligands based on a central amine scaffold, such as tris(2-pyridylmethyl)amine (B178826) (TPA), is a well-established strategy. rsc.org Research has shown the synthesis of related structures like tris[(6-bromopyridin-2-yl)methyl]amine, demonstrating that the 6-bromopyridine moiety is a viable component in such tripodal ligands.

Starting from this compound, one can synthesize novel chiral tridentate or bidentate ligands. For example, N-alkylation of the primary amine with one or two additional chelating arms (e.g., pyridylmethyl or phosphinomethyl groups) would generate new N,N,N- or P,N,N-ligands. researchgate.netgeorgiasouthern.edu The synthesis of 2-Bromo-6-alkylaminopyridines and their subsequent attachment to a scaffold like TREN (tris(2-aminoethyl)amine) highlights a modular approach to building complex, multidentate ligands from simple aminopyridine precursors. georgiasouthern.edu The incorporation of the stereocenter from this compound into these frameworks would provide direct control over the chiral environment around the coordinated metal ion.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Imidazo[1,2-a]pyridine |

| 6-Substituted Imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acid |

| (R)-2-Amino-1-(6-bromopyridin-2-yl)ethanol |

| Pyridine-bis(oxazoline) (PyBOX) |

| Pyridine-oxazoline (Pyrox) |

| Tris(2-pyridylmethyl)amine (TPA) |

| Tris[(6-bromopyridin-2-yl)methyl]amine |

Enantioselective Catalytic Transformations Utilizing Derived Ligands

While asymmetric catalysis is a well-developed field, specific examples utilizing ligands synthesized from this compound are not documented in the accessible literature. Chiral pyridine and diamine ligands are crucial in asymmetric catalysis, but direct data for this specific precursor is absent. nih.govresearchgate.netresearchgate.net

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for producing chiral alcohols and amines from prochiral ketones and imines, respectively. nih.govscholaris.ca These reactions often employ transition metal complexes (e.g., Ruthenium, Iridium, Rhodium) coordinated to chiral ligands such as diamines or amino alcohols to achieve high enantioselectivity. pku.edu.cnnih.govkanto.co.jpnih.govrsc.org The structure of the chiral ligand is paramount in controlling the stereochemical outcome of the reaction. nih.govrsc.org However, there are no specific studies detailing the performance of ligands derived from this compound in these transformations.

Asymmetric Carbon–Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael)

The enantioselective Michael addition is a fundamental C-C bond-forming reaction, creating stereogenic centers with high atom economy. nih.gov This reaction can be catalyzed by chiral metal complexes or organocatalysts to produce complex chiral molecules. nih.govbeilstein-journals.orgbuchler-gmbh.com Similarly, asymmetric aldol reactions are a cornerstone of stereoselective synthesis. Despite the importance of chiral ligands in guiding these reactions, research explicitly describing the use of derivatives of this compound as the chiral auxiliary is not available.

Asymmetric Alkylation and Amination Reactions

Catalytic asymmetric alkylation and amination reactions are vital for the synthesis of enantioenriched products. Chiral ligands play a key role in creating a stereochemically defined environment around the metal center, enabling the enantioselective formation of C-C or C-N bonds. mdpi.com No published data was found that specifically employs ligands from this compound for these purposes.

Enantioselective Cycloaddition Reactions

Transition metal-catalyzed enantioselective cycloadditions, such as [2+2+2] or [4+2] reactions, are sophisticated methods for constructing complex cyclic and polycyclic frameworks. nih.govnih.govrsc.orgmdpi.com The choice of the chiral ligand is critical for controlling the enantioselectivity of these intricate transformations. mdpi.comnih.gov A literature search did not yield any examples of ligands derived from this compound being used in such reactions.

Role in Organocatalysis and Biocatalysis (excluding direct clinical applications)

Organocatalysis often utilizes chiral amines and their derivatives to activate substrates and control stereochemistry. beilstein-journals.org Biocatalysis employs enzymes for highly selective transformations. There is no specific information in the reviewed literature on the direct use of this compound or its simple derivatives as either an organocatalyst or in biocatalytic processes for the applications mentioned.

Impact on Synthetic Efficiency and Stereoselectivity in Academic Research

Due to the lack of published applications in the catalytic areas specified, it is not possible to assess the impact of ligands derived from this compound on synthetic efficiency and stereoselectivity in academic research.

Computational and Theoretical Studies Relevant to Reactivity and Selectivity

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) has become an indispensable method for investigating the electronic structure and reactivity of chemical systems. For ligands such as (R)-1-(6-Bromopyridin-2-yl)ethanamine, DFT is employed to map potential energy surfaces for chemical reactions, identify stable intermediates, and, crucially, determine the structure and energy of transition states.

Research on structurally related bidentate nitrogen ligands demonstrates the power of this approach. For instance, DFT calculations have been used to elucidate the mechanism of rollover C–H bond activation in a complex involving a 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine ligand. rsc.org These studies suggest that an initial classical κ²-N,N coordination of the ligand to the metal center is followed by the activation of a C-H bond on the pyridine (B92270) ring, a process facilitated by solvent molecules. rsc.org By calculating the energies of the intermediates and transition states along this pathway, researchers can determine the kinetic and thermodynamic feasibility of the proposed mechanism.

A hypothetical DFT study on a reaction involving this compound might yield the following energetic data for a proposed reaction pathway.

Table 1: Hypothetical DFT-Calculated Energies for a Catalytic Reaction Step

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Metal Precursor + Ligand + Substrate | 0.0 |

| Intermediate 1 | Ligand-Metal Complex | -15.2 |

| Transition State | Structure leading to product formation | +5.8 |

This table illustrates how DFT can quantify the energy changes throughout a reaction, identifying the rate-determining transition state.

Molecular Dynamics Simulations of Ligand-Metal Complex Interactions

While DFT provides a static picture of a chemical system, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. This technique is particularly useful for studying the behavior of flexible ligands and their metal complexes in solution, providing insights into coordination dynamics, solvent effects, and conformational preferences.

For a ligand like this compound, MD simulations can be used to explore its binding to a metal ion. These simulations can reveal the preferred coordination geometry and the stability of different binding modes (e.g., monodentate vs. bidentate). mdpi.com Studies on similar systems have shown that metal ions can be complexed in both monodentate and bidentate fashions, and MD simulations can elucidate the factors that favor one over the other. mdpi.com

MD simulations are also critical for understanding the role of the surrounding environment. For example, simulations can show how solvent molecules arrange around the metal complex and how they might mediate interactions between the ligand and the metal center. nih.gov They can also reveal the flexibility of the ligand upon binding, showing how the ethylamine (B1201723) side chain and the pyridine ring might orient themselves to achieve the most stable conformation. This dynamic information is crucial for understanding how the ligand's structure influences the accessibility of the metal's active site in a catalytic process. nih.gov

Quantitative Structure-Reactivity/Selectivity Relationships (QSAR/QSSR) for Derivatives

Quantitative Structure-Activity/Reactivity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) studies are computational methods used to correlate the structural properties of a series of compounds with their measured activity, reactivity, or selectivity. nih.gov These models are built by calculating a set of numerical descriptors for each molecule and then using statistical methods to find a mathematical equation that links these descriptors to the observed property.

For a series of derivatives of this compound, a QSAR/QSSR study could be developed to predict their performance in a specific catalytic reaction. The process would involve:

Synthesizing a library of derivatives: This could involve modifying the substituents on the pyridine ring or the ethylamine group.

Measuring the reactivity/selectivity: The catalytic performance of each derivative would be experimentally determined.

Calculating molecular descriptors: A wide range of descriptors would be computed for each derivative, including:

Steric descriptors: Molecular volume, surface area.

Electronic descriptors: Dipole moment, partial charges on the nitrogen atoms, HOMO/LUMO energies.

Topological descriptors: Describing the connectivity of atoms.

Developing the model: Statistical techniques like multiple linear regression or machine learning algorithms would be used to create an equation linking the descriptors to the observed reactivity.

Such models can be highly valuable for designing new, more effective ligands without the need to synthesize and test every possible variant. nih.gov

Table 2: Hypothetical QSAR Data for Derivatives in a Catalytic Reaction

| Derivative (Modification on Pyridine Ring) | Steric Descriptor (e.g., Molar Volume) | Electronic Descriptor (e.g., N Charge) | Observed Reactivity (Yield %) |

|---|---|---|---|

| 6-Bromo (Parent) | 150.5 ų | -0.45 | 75% |

| 6-Chloro | 145.2 ų | -0.43 | 71% |

| 6-Fluoro | 141.0 ų | -0.41 | 65% |

| 6-Methoxy | 160.1 ų | -0.49 | 82% |

This table illustrates the type of data used to build a QSAR model, correlating structural properties with experimental outcomes.

Prediction of Enantioselectivity in Catalytic Systems

One of the most significant applications of computational chemistry in catalysis is the prediction of enantioselectivity. For a chiral ligand like this compound, the goal is to understand how its specific three-dimensional structure directs a reaction to favor the formation of one enantiomer of the product over the other.

Predicting enantioselectivity typically involves high-level computational modeling, often combining DFT and other methods. The general approach is to calculate the energies of the diastereomeric transition states that lead to the (R) and (S) products. The difference in these activation energies (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction.

The key steps in such a study would be:

Model the catalyst: Build a computational model of the active catalytic species, which consists of the metal center complexed with the this compound ligand.

Locate transition states: For the key stereodetermining step of the reaction, locate the transition state structures for the pathways leading to both possible product enantiomers.

Calculate energies: Perform accurate energy calculations for these competing transition states. The electronic effects and coordination geometry of the ligand are critical factors that influence these energies. nih.gov

Predict enantiomeric excess: Use the calculated energy difference to predict the ee.

These predictive studies are computationally intensive but provide unparalleled insight into the subtle non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the chiral ligand, the substrate, and the metal center that ultimately control the stereochemical outcome of the reaction.

Table 3: Hypothetical Computational Data for Predicting Enantioselectivity

| Transition State | Description | Calculated Relative Free Energy (ΔG‡, kcal/mol) |

|---|---|---|

| TS-R | Leads to the (R)-product | 10.2 |

| TS-S | Leads to the (S)-product | 12.0 |

| ΔΔG‡ (TS-S - TS-R) | Energy Difference | 1.8 |

| Predicted ee | Calculated from ΔΔG‡ | 90% |

This table demonstrates how the calculated energy difference between competing transition states can be used to predict the enantioselectivity of a reaction catalyzed by a chiral ligand.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards greener and more sustainable practices is a primary driver of innovation in the synthesis of chiral amines like (R)-1-(6-Bromopyridin-2-yl)ethanamine. mdpi.comresearchgate.net Traditional chemical routes often involve harsh conditions, hazardous reagents, and the generation of significant waste. nih.gov Biocatalysis, particularly the use of enzymes, has emerged as a powerful and environmentally benign alternative. researchgate.netmdpi.combme.hu

Transaminases (TAs), a class of pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes, are at the forefront of this green revolution. bme.huworktribe.com These enzymes catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone, yielding a chiral amine with high enantioselectivity. mdpi.combme.hu For the synthesis of this compound, an (R)-selective ω-transaminase (ω-TA) could be employed to directly aminate the corresponding ketone precursor, 1-(6-bromopyridin-2-yl)ethan-1-one. mdpi.comnih.gov This biocatalytic approach offers several advantages:

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media at or near ambient temperature and pressure, reducing energy consumption. rsc.orgnih.gov

High Stereoselectivity: Transaminases can produce the desired (R)-enantiomer with excellent enantiomeric excess (>99% ee), eliminating the need for chiral resolution steps. mdpi.comrsc.org

Reduced Waste: Biocatalytic processes often have higher atom economy and generate less hazardous waste compared to classical chemical methods. hims-biocat.eu

Recent research has focused on overcoming the limitations of transaminases, such as unfavorable reaction equilibria and substrate inhibition. worktribe.com Strategies like using an excess of a cheap amino donor (e.g., isopropylamine) or employing multi-enzyme cascade systems to remove the ketone byproduct can drive the reaction to completion. nih.govwiley.com Furthermore, protein engineering and directed evolution are being used to develop novel transaminases with broader substrate scopes, enhanced stability, and improved catalytic efficiency, paving the way for the industrial-scale green synthesis of a wide range of chiral amines. nih.govresearchgate.net

Table 1: Comparison of Synthetic Approaches for Chiral Amines

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis (Transaminases) |

|---|---|---|

| Stereoselectivity | Often requires chiral auxiliaries or resolution of racemates | High enantioselectivity (>99% ee) mdpi.comrsc.org |

| Reaction Conditions | Often harsh (high temperature/pressure, non-polar solvents) | Mild (ambient temperature/pressure, aqueous media) rsc.orgnih.gov |

| Catalyst | Often based on heavy metals (e.g., Rh, Ru, Ir) rsc.org | Renewable and biodegradable enzymes mdpi.com |

| Byproducts | Can generate significant stoichiometric waste | Often generates benign byproducts (e.g., acetone (B3395972) from isopropylamine) |

| Sustainability | Lower atom economy, potential for hazardous waste | High atom economy, environmentally friendly hims-biocat.eu |

Exploration of Novel Catalytic Applications Beyond Current Paradigms

Beyond its role as a synthetic intermediate, the chiral nature of this compound makes it a promising candidate for use as a ligand in asymmetric catalysis. Chiral pyridine-containing ligands have been instrumental in the development of a wide array of enantioselective transformations. acs.org The nitrogen atom of the pyridine (B92270) ring and the primary amine can act as a bidentate ligand, coordinating with a metal center to create a chiral environment that can induce stereoselectivity in a variety of reactions.

The development of novel chiral ligands is a cornerstone of modern asymmetric synthesis. acs.org While this specific amine has not yet been extensively reported as a ligand, its structural motifs suggest potential applications in several areas:

Transition Metal-Catalyzed Reactions: Chiral pyridine-derived ligands have found success in nickel-catalyzed reductive additions, Ullmann couplings, and carboxylations. acs.org this compound could potentially be used to form chiral catalysts for similar transformations.

Asymmetric Hydrogenation: Chiral amine-based ligands are used in the asymmetric hydrogenation of imines and ketones to produce other valuable chiral amines and alcohols. acs.org

Organocatalysis: Chiral primary amines are powerful organocatalysts for a variety of enantioselective reactions. rsc.org The amine functionality in this compound could be harnessed for this purpose.

Future research in this area would involve the synthesis of metal complexes with this compound as a ligand and the evaluation of their catalytic activity and enantioselectivity in a range of benchmark reactions. The electronic properties of the brominated pyridine ring could offer unique advantages in tuning the catalytic performance.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes into continuous flow and automated platforms is revolutionizing chemical manufacturing, offering enhanced efficiency, safety, and scalability. nih.gov The synthesis of this compound is well-suited for this technological shift, particularly when employing biocatalysis.

Continuous flow systems using immobilized enzymes in packed-bed reactors are becoming increasingly common for the production of chiral amines. rsc.orgacs.org In this setup, a solution of the ketone precursor and the amino donor is continuously passed through a column containing the immobilized transaminase. acs.org This approach offers several benefits:

Enhanced Stability and Reusability of the Biocatalyst: Immobilization can improve the operational stability of the enzyme and allows for its easy separation from the product stream and reuse over multiple cycles. nih.gov

Increased Productivity: Flow reactors can operate continuously for extended periods, leading to higher space-time yields compared to batch processes. acs.org

Improved Process Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality. nih.gov

Automated synthesis platforms can further accelerate the discovery and optimization of synthetic routes. nih.gov These systems can perform a large number of experiments in a high-throughput manner, rapidly screening different enzymes, reaction conditions, and substrates. This is particularly valuable for the development of robust biocatalytic processes for the synthesis of new chiral amines.

Design of Advanced Chiral Recognition Systems

The ability to selectively recognize and separate enantiomers is crucial for the analysis and purification of chiral compounds. nih.gov The development of advanced chiral recognition systems for amines like this compound is an active area of research.

Current approaches to chiral recognition often employ macrocyclic host molecules, such as crown ethers and cyclodextrins, that have chiral cavities capable of forming diastereomeric complexes with the enantiomers of a guest molecule. mdpi.comrsc.org The different stabilities of these complexes allow for enantioselective recognition and separation. nih.gov Recent research has explored the use of chiral macrocycles for the enantioselective recognition of ammonium (B1175870) salts, achieving significant selectivity. nih.gov

Future research in this area could focus on the design of novel chiral selectors specifically tailored for the recognition of this compound. This could involve the computational design and synthesis of macrocycles with complementary shapes and functional groups to maximize the binding affinity and selectivity for the (R)-enantiomer. The development of such systems would be highly beneficial for:

Analytical Applications: Enabling the rapid and accurate determination of the enantiomeric purity of the amine.

Preparative Separations: Facilitating the efficient separation of the (R)- and (S)-enantiomers on a larger scale.

Synergistic Approaches with Enabling Technologies in Synthetic Chemistry

The future of chemical synthesis lies in the synergistic combination of multiple enabling technologies to create highly efficient and powerful synthetic strategies. For a molecule like this compound, this could involve the convergence of biocatalysis, flow chemistry, and artificial intelligence.

A prime example of such a synergistic approach is the use of machine learning algorithms to optimize biocatalytic reactions in continuous flow systems. chemrxiv.orgrsc.org Machine learning models can be trained on experimental data to predict the optimal reaction conditions (e.g., temperature, pH, substrate concentrations) to maximize the yield and enantioselectivity of the desired product. rsc.org This data-driven approach can significantly accelerate process development and lead to more robust and efficient manufacturing processes. chemrxiv.org

Another powerful synergistic strategy is the combination of different catalytic methods in one-pot or cascade reactions. For instance, a chemoenzymatic cascade could involve a metal-catalyzed reaction to create the ketone precursor, followed by a biocatalytic transamination to produce the final chiral amine, all within a single integrated flow system. acs.orgacs.org This approach eliminates the need for intermediate purification steps, saving time, resources, and reducing waste. nih.gov

Table 2: Enabling Technologies and Their Synergistic Potential

| Technology | Description | Synergistic Application with this compound |

|---|---|---|

| Biocatalysis | Use of enzymes for chemical transformations. mdpi.com | Green and stereoselective synthesis of the chiral amine using transaminases. mdpi.com |

| Flow Chemistry | Performing reactions in a continuous stream. nih.gov | Integration of biocatalytic synthesis into continuous production for enhanced efficiency and scalability. rsc.org |

| Automated Synthesis | Use of robotics to perform chemical experiments. nih.gov | High-throughput screening of enzymes and optimization of reaction conditions. |

| Chiral Recognition | Selective interaction with one enantiomer. nih.gov | Development of tailored selectors for analysis and purification. |

| Machine Learning | Use of algorithms to learn from data and make predictions. chemrxiv.org | Optimization of synthesis conditions in flow reactors to maximize yield and enantioselectivity. rsc.org |

By embracing these future directions and emerging research avenues, the scientific community can continue to develop more efficient, sustainable, and innovative ways to synthesize and utilize this compound and other valuable chiral molecules.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (R)-1-(6-Bromopyridin-2-yl)ethanamine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves bromination of pyridine precursors followed by enantioselective amination. Key steps include:

- Bromination : Use of bromosuccinimide (NBS) or under controlled temperatures (0–25°C) in polar aprotic solvents (e.g., DMF) to achieve regioselectivity at the 6-position of pyridine .

- Amination : Asymmetric synthesis via chiral catalysts (e.g., Rhodium-BINAP complexes) or resolution using chiral chromatography to isolate the (R)-enantiomer. Reaction time and solvent polarity (e.g., ethanol vs. THF) critically affect enantiomeric excess (ee) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C | 85 | - |

| Amination | Rh-BINAP, EtOH, 24h | 72 | 98 |

Q. How is the molecular structure of this compound characterized experimentally?

- Techniques :

- NMR : -NMR shows distinct shifts for pyridine protons (δ 7.5–8.2 ppm) and ethanamine protons (δ 1.3–1.5 ppm for CH, δ 3.2–3.5 ppm for NH) .

- X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement . ORTEP diagrams confirm the (R)-configuration via Flack parameters .

- Key Data : Crystallographic parameters (e.g., bond angles, torsion) for the pyridine ring and ethanamine side chain are critical for validating synthetic accuracy .

Q. What are the preliminary biological interactions of this compound in enzymatic assays?

- Mechanism : The bromine atom enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases), while the ethanamine group facilitates hydrogen bonding. Assays using surface plasmon resonance (SPR) report binding affinities () in the μM range .

- Experimental Design : Dose-response curves (0.1–100 μM) and negative controls (non-brominated analogues) validate specificity .

Advanced Research Questions

Q. How does the (R)-enantiomer’s activity differ from the (S)-form in receptor binding studies?

- Methodology :

- Chiral Separation : Use chiral HPLC (e.g., Chiralpak® IA column) to isolate enantiomers. Compare values via radiolabeled ligand displacement assays .

- Case Study : For serotonin receptors, (R)-enantiomers show 10-fold higher affinity than (S)-forms due to steric complementarity in hydrophobic pockets .

- Data Contradiction : Some studies report negligible enantiomeric differences in non-stereoselective targets (e.g., bacterial enzymes), necessitating target-specific validation .

Q. What computational methods predict the electronic properties of this compound?

- DFT Analysis : Becke’s three-parameter hybrid functional (B3LYP) calculates HOMO-LUMO gaps (≈5.2 eV), indicating electrophilic reactivity at the pyridine ring .

- Colle-Salvetti Correlation : Models electron density distributions to predict nucleophilic attack sites (e.g., bromine substitution vs. amine oxidation) .

Q. How can contradictory literature data on synthetic yields be resolved?

- Root Cause Analysis : Variability arises from solvent purity (e.g., trace water in DMF reduces bromination efficiency) or catalyst loading (≥5 mol% Rh-BINAP required for >95% ee) .

- Mitigation : Reproduce protocols with strict anhydrous conditions and quantify impurities via LC-MS .

Methodological Recommendations

- Stereochemical Purity : Validate ee using polarimetry and correlate with bioactivity .

- Scale-Up Challenges : Transition from batch to flow chemistry improves reproducibility for gram-scale synthesis .

- Toxicity Screening : Ames tests and cytochrome P450 inhibition assays are recommended before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。